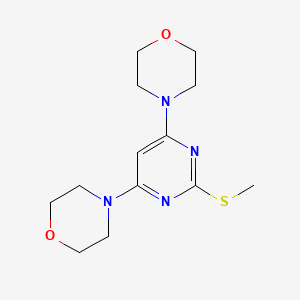

4,6-Dimorpholino-2-pyrimidinyl methyl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-Dimorpholino-2-pyrimidinyl methyl sulfide is a chemical compound with the molecular formula C13H20N4O2S and a molecular weight of 296.39 g/mol.

Méthodes De Préparation

The synthesis of 4,6-Dimorpholino-2-pyrimidinyl methyl sulfide typically involves nucleophilic substitution reactions. The process begins with the formation of two C-N bonds of morpholine substituents with the pyrimidine core. This is achieved by reacting 4,6-dimorpholino-2-chloropyrimidine with an excess of morpholine . The reaction conditions often include the use of solvents like ethanol and bases such as sodium bicarbonate .

Analyse Des Réactions Chimiques

4,6-Dimorpholino-2-pyrimidinyl methyl sulfide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas can be used.

Substitution: Nucleophilic substitution reactions are common, where the morpholine groups can be replaced by other nucleophiles under appropriate conditions.

Applications De Recherche Scientifique

4,6-Dimorpholino-2-pyrimidinyl methyl sulfide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is used in the production of various chemical products and materials.

Mécanisme D'action

The mechanism of action of 4,6-Dimorpholino-2-pyrimidinyl methyl sulfide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with cellular pathways, leading to its effects on biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

4,6-Dimorpholino-2-pyrimidinyl methyl sulfide can be compared to other pyrimidine derivatives such as:

4,6-Dimorpholino-2-chloropyrimidine: A precursor in the synthesis of this compound.

2,4-Dimorpholino-6-chloropyrimidine: Another related compound with similar chemical properties.

These compounds share structural similarities but differ in their specific functional groups and reactivity, making this compound unique in its applications and chemical behavior.

Activité Biologique

4,6-Dimorpholino-2-pyrimidinyl methyl sulfide (CAS No. 339017-72-0) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an inhibitor of various signaling pathways involved in cancer progression. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

The biological activity of this compound is primarily linked to its interaction with key signaling pathways, notably the PI3K/Akt/mTOR pathway. This pathway is crucial for cellular growth and survival, and its dysregulation is often implicated in cancer.

- Inhibition of PI3K/Akt/mTOR Pathway : The compound has been shown to inhibit phosphorylation events downstream of PI3K, specifically targeting Akt and mTOR. In studies involving various cancer cell lines, treatment with this compound resulted in decreased phosphorylation of Akt at Ser473 and Thr308, leading to reduced cell proliferation and increased apoptosis .

Efficacy in Preclinical Studies

Several preclinical studies have evaluated the efficacy of this compound in various cancer models. Below is a summary of key findings:

These studies indicate that the compound exhibits dose-dependent effects on tumor growth inhibition across different cancer types.

Case Studies

- Breast Cancer Treatment : In a study by Burger et al., the administration of this compound at doses of 25 mg/kg showed substantial inhibition of both p70S6K and Akt phosphorylation in MDA-MB-361 xenografts. A higher dose (50 mg/kg) resulted in a notable decrease in tumor size, highlighting its potential as a therapeutic agent for breast cancer .

- Prostate Cancer Efficacy : Research conducted on PC3 prostate cancer xenografts demonstrated that daily administration of the compound at a dose of 200 mg/kg led to significant tumor growth inhibition. The study emphasized the importance of the PI3K/Akt/mTOR pathway in mediating these effects .

Propriétés

IUPAC Name |

4-(2-methylsulfanyl-6-morpholin-4-ylpyrimidin-4-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2S/c1-20-13-14-11(16-2-6-18-7-3-16)10-12(15-13)17-4-8-19-9-5-17/h10H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNLAIYZDZLQBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)N2CCOCC2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.